molecular formula C5H8ClN3O B2808016 (3-Hydroxypyrazin-2-yl)methanaminium chloride CAS No. 2080412-71-9

(3-Hydroxypyrazin-2-yl)methanaminium chloride

Cat. No.: B2808016
CAS No.: 2080412-71-9
M. Wt: 161.59 g/mol
InChI Key: RHBMSRUREZABCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxypyrazin-2-yl)methanaminium chloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The chloride ion is typically present to balance the charge of the azanium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypyrazin-2-yl)methanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-1H-pyrazine with methylamine in the presence of hydrochloric acid. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvent such as ethanol

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with controlled temperature and pH conditions. The process would include:

    Raw Materials: 2-oxo-1H-pyrazine, methylamine, hydrochloric acid

    Reaction Time: Several hours to ensure complete reaction

    Purification: Crystallization or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypyrazin-2-yl)methanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation Products: Oxidized pyrazine derivatives.

    Reduction Products: Amino-pyrazine derivatives.

    Substitution Products: Halogenated pyrazine derivatives.

Scientific Research Applications

(3-Hydroxypyrazin-2-yl)methanaminium chloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxypyrazin-2-yl)methanaminium chloride involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA/RNA: Affect gene expression or replication.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1H-pyrazine: The parent compound without the methylazanium group.

    Methylazanium Chloride: A simpler compound without the pyrazine ring.

    Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.

Uniqueness

(3-Hydroxypyrazin-2-yl)methanaminium chloride is unique due to its specific structure, which combines the pyrazine ring with a methylazanium group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

2080412-71-9

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

3-(aminomethyl)-1H-pyrazin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c6-3-4-5(9)8-2-1-7-4;/h1-2H,3,6H2,(H,8,9);1H

InChI Key

RHBMSRUREZABCM-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=O)N1)C[NH3+].[Cl-]

Canonical SMILES

C1=CN=C(C(=O)N1)CN.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.